

Spectroscopic and Mass Spectrometric Characterization of Orevactaene: A Technical Guide

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Compound of Interest

Compound Name: Orevactaene

Cat. No.: B179784

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Introduction

Orevactaene is a polyketide of fungal origin, first identified from *Epicoccum nigrum*.^[1] Its complex structure and biological activity have made it a subject of interest in natural product chemistry and drug discovery. This technical guide provides a consolidated overview of the available spectroscopic data for **orevactaene**, focusing on Nuclear Magnetic Resonance (NMR) and mass spectrometry. It also outlines representative experimental protocols for the isolation and characterization of such fungal metabolites.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been instrumental in determining the molecular formula of **orevactaene**.

Parameter	Value	Source
Molecular Formula	C ₃₄ H ₄₄ O ₁₀	[2]
Molecular Weight	612.7 g/mol	[2]
Ionization Mode	Positive	-
Observed Ion [M+H] ⁺	613	-
Mass Spectrometry Type	HR-ESI-MS	-

NMR Spectroscopic Data

The structure of **orevactaene** was elucidated primarily through 2D NMR techniques. While a complete, publicly available dataset of all ¹³C NMR chemical shifts is elusive, key ¹H NMR data have been reported. The complexity of the molecule, including several stereocenters of yet unconfirmed absolute configuration, makes detailed NMR analysis crucial.[3]

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.96	d	1.8	H-10
6.88	dd	8.1, 1.8	H-14
6.72	d	8.1	H-13
-	-	-	Signals for a para-disubstituted phenyl moiety

Note: The assignments are based on the available data from the dissertation by Kemami Wangun.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **orevactaene** are not extensively published. However, the following sections describe representative methodologies

for the isolation and analysis of fungal polyketides, which are applicable to **orevactaene**.

Isolation and Purification of Fungal Metabolites

The general workflow for obtaining a pure sample of a fungal metabolite like **orevactaene** for spectroscopic analysis is outlined below.

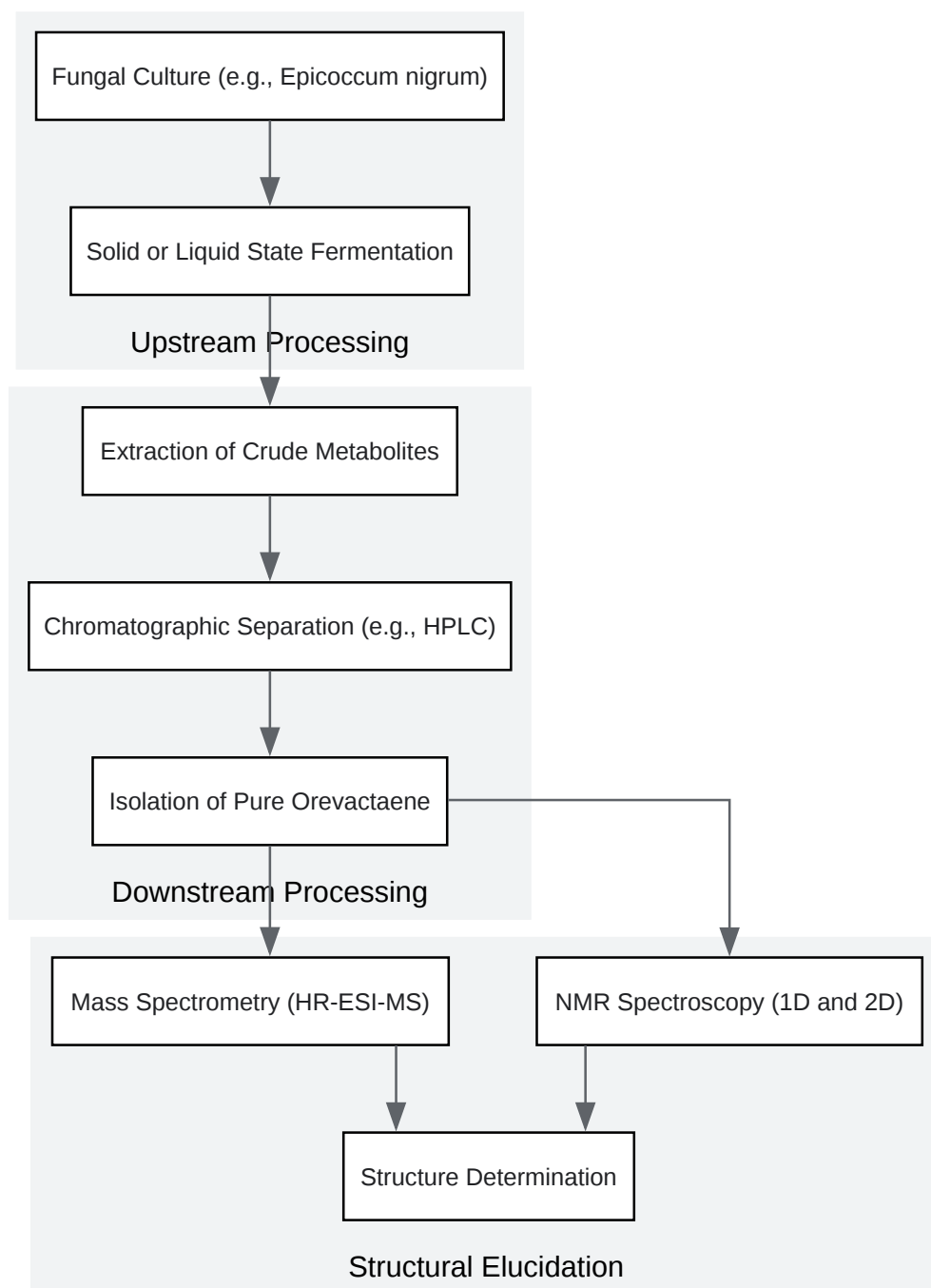


Figure 1: General Workflow for Isolation and Characterization

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Caption: General workflow for the isolation and structural elucidation of **Orevactaene**.

NMR Spectroscopy

Sample Preparation: A purified sample of the fungal metabolite (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

Instrumentation: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-800 MHz) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for complex molecules available in small quantities.

Data Acquisition:

- ^1H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with single lines for each carbon. Due to the low natural abundance of ^{13}C , a larger number of scans is usually required.
- 2D NMR: A suite of 2D NMR experiments is essential for the structural elucidation of complex molecules like **orevactaene**. These include:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry.

High-Resolution Mass Spectrometry (HR-MS)

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with electrospray ionization.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is commonly used.

Data Acquisition:

- The sample is introduced into the mass spectrometer via direct infusion or through an LC column.
- Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like many natural products, typically generating protonated molecules $[M+H]^+$ or sodiated adducts $[M+Na]^+$.
- The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the parent ion, which is a critical step in identifying a new compound.

Structural Insights and Future Directions

The available spectroscopic data have provided a foundational understanding of the planar structure of **orevactaene**. However, the complete stereochemical assignment remains an area of active investigation. The synthesis of proposed stereoisomers and comparison of their spectroscopic data with that of the natural product is a key strategy being employed to fully elucidate the absolute and relative configurations of all chiral centers.[3] Further research, including more detailed 2D NMR studies and potentially X-ray crystallography, will be necessary to definitively establish the complete three-dimensional structure of this intriguing fungal metabolite.

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